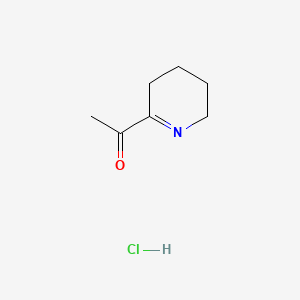

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

Description

BenchChem offers high-quality 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGCMUOZFASYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746961 | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27300-28-3 | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Formation Mechanism of 2-Acetyl-3,4,5,6-tetrahydropyridine in the Maillard Reaction

Executive Summary

2-Acetyl-3,4,5,6-tetrahydropyridine (ATHP) is a potent nitrogen-containing heterocyclic compound renowned for its significant impact on the sensory profile of thermally processed foods and fermented beverages. It is a key character-impact compound, imparting desirable "roasty," "popcorn-like," or "cracker-like" aromas at low concentrations, but is also infamous for contributing a "mousy" off-flavor in wine and beer. The formation of ATHP is a complex process rooted in the Maillard reaction, the cascade of non-enzymatic browning reactions between amino acids and reducing sugars. This technical guide provides an in-depth exploration of the core chemical mechanisms governing ATHP synthesis, detailing the critical precursors, key intermediates, and reaction pathways. We will elucidate the roles of L-proline, ornithine, and sugar degradation products, examine the influence of process parameters such as temperature and pH, and present validated analytical methodologies for its study. This document is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development who require a deep, mechanistically grounded understanding of this important molecule.

The Maillard Reaction: A Primer for ATHP Formation

The Maillard reaction is a cornerstone of food chemistry, responsible for the development of color, aroma, and flavor in everything from baked bread to roasted coffee.[1] The reaction initiates with the condensation of a carbonyl group from a reducing sugar with a free amino group from an amino acid, peptide, or protein.[2] This first step, a nucleophilic substitution followed by dehydration, forms an N-substituted glycosylamine.[2] This initial product undergoes a series of complex and parallel reactions, including rearrangements, dehydrations, and fragmentations, to produce a vast array of compounds, including the heterocyclic aroma molecules like ATHP.[1][2] Understanding this broader context is crucial, as the specific precursors for ATHP are themselves products of these intricate initial and intermediate stages.

The Core Mechanistic Pathway of ATHP Formation

The formation of the six-membered tetrahydropyridine ring of ATHP is not a random event but a specific convergence of two distinct pathways originating from the degradation of amino acids and sugars. The primary nitrogen source is the amino acid L-proline and its metabolic precursor, ornithine, while the acetyl side chain is derived from C3 sugar fragments.

Generation of the Heterocyclic Core: The Role of Proline and Ornithine

The foundational six-membered nitrogen ring of ATHP is derived from the amino acid L-proline or, alternatively, from L-ornithine.[3]

-

From Proline: Proline can undergo oxidation to form glutamic-γ-semialdehyde, which exists in equilibrium with its cyclic tautomer, Δ¹-pyrroline-5-carboxylate (P5C).[4]

-

From Ornithine: Ornithine can be converted to P5C via the enzyme ornithine aminotransferase.[5] This establishes ornithine as a highly efficient precursor for the proline biosynthetic pathway and, consequently, for structures derived from it.[5][6]

Through subsequent decarboxylation and other transformations during the Maillard reaction, these precursors lead to the formation of 1-pyrroline , a critical intermediate in the synthesis of both the five-membered ring aroma compound 2-acetyl-1-pyrroline (2-AP) and the six-membered ring of ATHP.

Formation of the Acetyl Group Precursor: Sugar Fragmentation

Concurrently with the degradation of amino acids, the reducing sugars involved in the Maillard reaction undergo fragmentation. Through a series of enolizations and retro-aldol reactions, larger sugars like glucose are broken down into smaller, highly reactive dicarbonyl compounds. For the formation of ATHP, the most significant of these fragments is hydroxy-2-propanone (acetol). Labeling experiments have confirmed that hydroxy-2-propanone is a highly effective intermediate in the generation of ATHP.

The Key Condensation Event and Final Steps

The pivotal step in the formation of ATHP is the reaction between the two key intermediates generated in the preceding stages: 1-pyrroline and hydroxy-2-propanone.

-

Formation of a Key Intermediate: These two molecules react to form a transient tetrahedral intermediate, which then stabilizes into 2-(1-hydroxy-2-oxo-propyl)pyrrolidine . This compound has been identified and synthesized, and its crucial role was confirmed when its degradation in boiling aqueous solution yielded over 30% ATHP on a molar basis.

-

Ring Expansion and Dehydration: The 2-(1-hydroxy-2-oxo-propyl)pyrrolidine intermediate undergoes a ring expansion, likely through an intramolecular aldol-type reaction, followed by dehydration to form the stable six-membered ring structure of ATHP.

-

Tautomerism: It is critical to recognize that ATHP exists as a pair of tautomers in equilibrium: the imine form, 2-acetyl-3,4,5,6-tetrahydropyridine , and the more stable enamine form, 6-acetyl-1,2,3,4-tetrahydropyridine .[7] Both forms contribute to its sensory perception, and analytical methods must account for their presence.

The complete proposed pathway is illustrated in the diagram below.

Critical Factors Influencing ATHP Formation

The yield of ATHP is not static; it is highly dependent on the physicochemical conditions of the reaction environment. Control over these parameters is essential for either promoting its formation (in certain baked goods) or mitigating it (in beverages).

| Factor | Effect on ATHP Formation | Rationale & Causality |

| Temperature | Formation increases with temperature. | The Maillard reaction is thermally driven. Higher temperatures accelerate the initial sugar fragmentation and amino acid degradation steps, increasing the pool of available precursors (hydroxy-2-propanone and 1-pyrroline).[8] |

| pH | Formation is highly pH-dependent. | pH affects the protonation state of amino groups and the rate of enolization in sugars. Acidic conditions can facilitate the final dehydration steps in the pathway, while overall Maillard browning is often favored at neutral to slightly alkaline pH.[8][9][10] The optimal pH for ATHP formation represents a balance between precursor generation and the stability of intermediates. |

| Reactant Availability | Directly proportional to precursor concentration. | The reaction rate is fundamentally dependent on the concentration of L-proline/ornithine and reducing sugars. Systems rich in these specific precursors will generate significantly more ATHP under otherwise identical conditions.[11] |

| Water Activity (a_w) | Maximal formation at intermediate a_w (0.6-0.8). | Water is a product of several condensation steps, so very high water activity can inhibit the reaction via Le Chatelier's principle. Conversely, very low water activity can impede reactant mobility, slowing the reaction. |

Experimental Methodologies for Studying ATHP Formation

Investigating the mechanism and kinetics of ATHP formation requires robust and sensitive analytical protocols. A validated workflow combining model reactions with modern analytical techniques is essential for accurate quantification.

Protocol for a Model System Reaction

This protocol describes a self-validating system to study the influence of precursors on ATHP formation.

-

Reagent Preparation: Prepare stock solutions of L-proline (or L-ornithine), D-glucose, and a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Reaction Setup: In a pressure-rated reaction vial, combine the reactants to achieve desired final concentrations (e.g., 0.1 M L-proline, 0.1 M D-glucose).

-

Control Systems: Prepare parallel control vials: (a) a negative control containing only the buffer, (b) a proline-only control, and (c) a glucose-only control. These controls validate that ATHP formation requires both precursors.

-

Thermal Processing: Seal the vials and heat in a controlled temperature block or oven at a specified temperature (e.g., 120°C) for a defined time course (e.g., sampling at 0, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: Immediately after removal from heat, quench the reaction by placing the vials in an ice bath to prevent further conversion.

-

Sample Preparation: Prepare the samples for analysis as described in the workflow below.

Analytical Workflow for ATHP Quantification

The quantification of ATHP, a volatile and relatively unstable compound present at trace levels (µg/L), requires a sensitive and specific method. A workflow combining QuEChERS extraction with LC-MS/MS analysis is highly effective.[12][13]

Detailed Steps for the Analytical Protocol:

-

Sample Preparation: Take a 10 mL aliquot of the aqueous sample (e.g., from the model reaction or a beverage). Adjust the pH to >10.5 with 1 M NaOH to ensure ATHP is in its free base form for efficient extraction. Spike with an appropriate internal standard (e.g., deuterated ATHP).

-

Extraction: Transfer the sample to a 50 mL centrifuge tube containing QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[12][13] Seal and vortex vigorously for 1 minute to facilitate salting-out partitioning into an organic solvent like acetonitrile.

-

Phase Separation: Centrifuge the tube at >4000 x g for 5 minutes. This will yield a clear upper organic layer containing the extracted analytes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and C18 sorbent to remove non-polar interferences. Vortex for 30 seconds.

-

Final Analysis: Centrifuge the d-SPE tube and filter the resulting supernatant through a 0.22 µm filter into an autosampler vial for analysis by Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS-ESI).[12][13] The recovery range for ATHP using this method typically varies from 71% to 97%.[12]

Conclusion and Future Perspectives

The formation of 2-acetyl-3,4,5,6-tetrahydropyridine is a specific and reproducible outcome of the Maillard reaction, contingent on the availability of L-proline or L-ornithine and reactive C3 sugar fragments like hydroxy-2-propanone. The core mechanism proceeds through the formation and subsequent rearrangement of a critical 2-(1-hydroxy-2-oxo-propyl)pyrrolidine intermediate. By understanding this pathway and the environmental factors that govern its kinetics, scientists can develop targeted strategies to either enhance or inhibit the production of this potent aroma compound.

For food scientists, this knowledge enables precise flavor modulation in thermally processed goods. For beverage scientists, it provides a mechanistic basis for preventing the mousy off-flavor spoilage in wine and beer. For professionals in drug development, the study of such heterocyclic ring-forming reactions and their intermediates can offer insights into the synthesis of novel bioactive molecules and the understanding of advanced glycation end-product (AGE) formation in biological systems. Future research should focus on further elucidating the kinetics of the ring-expansion step and exploring the influence of other matrix components, such as sulfur compounds and phenols, on competing reaction pathways.

References

-

Hofmann, T., & Schieberle, P. (1998). 2-Oxopropanal, Hydroxy-2-propanone, and 1-Pyrroline—Important Intermediates in the Generation of the Roast-Smelling Food Flavor Compounds 2-Acetyl-1-pyrroline and 2-Acetyltetrahydropyridine. Journal of Agricultural and Food Chemistry, 46(6), 2270–2277. [Link]

-

Shevchenko, N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4434. [Link]

-

Hoenicke, K., et al. (2003). Influence of pH and temperature on the conversion of the mousiness causing agent acetyl-tetra-hydro-pyridine (ATHP) to acetyl-pyridine (AP). Food / Nahrung, 47(2), 98-101. [Link]

-

Butzke, C. E., et al. (2024). Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer. MethodsX, 12, 102643. [Link]

-

Smith, R. J., & Phang, J. M. (1979). The importance of ornithine as a precursor for proline in mammalian cells. Journal of Cellular Physiology, 98(3), 475-481. [Link]

-

Butzke, C. E., et al. (2024). Analysis of Mousy Off-flavor Compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in Sour Beer. ResearchGate. [Link]

-

Kiyomichi, A., et al. (2023). Simultaneous assay of mousy off-flavor markers in wine. IVES Technical Reviews. [Link]

-

Singh, R. K., et al. (2012). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers. Journal of Plant Biochemistry and Biotechnology, 21(2), 241-245. [Link]

-

Morata, A., et al. (2007). Effects of pH, temperature and SO2 on the formation of pyranoanthocyanins during red wine fermentation with two species of Saccharomyces. International Journal of Food Microbiology, 115(3), 336-343. [Link]

-

Al-Turki, S. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Processes, 12(3), 574. [Link]

-

De Kimpe, N., & Stevens, C. (1993). A new general synthetic route towards three key Maillard flavour compounds. Food Chemistry, 46(4), 359-363. [Link]

-

Smith, A. D., & Radcliffe, M. (1966). The formation of ornithine from proline in animal tissues. Biochemical Journal, 98(2), 557-564. [Link]

-

Bao, T., et al. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. Frontiers in Plant Science, 12, 778292. [Link]

-

D'Aniello, C., et al. (2017). Proline is synthesized via two alternative pathways, from glutamate or ornithine. ResearchGate. [Link]

-

Hartel, R.W., & Hartel, A.K. (2019). The Maillard Reaction. Food Bites: The Science of the Foods We Eat. [Link]

Sources

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formation of ornithine from proline in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of ornithine as a precursor for proline in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]

- 12. Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Acetyl-2,3,4,5-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2,3,4,5-tetrahydropyridine (ATHP) is a heterocyclic compound of significant interest due to its role as a potent flavor and aroma agent, particularly in baked goods like bread, popcorn, and tortillas. Its characteristic biscuity and cracker-like scent is a result of its formation during the Maillard reaction between amino acids and reducing sugars at elevated temperatures. Beyond its importance in food science, the tetrahydropyridine scaffold is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals, warranting a closer examination of its physicochemical properties for potential applications in drug discovery and development.[1]

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-acetyl-2,3,4,5-tetrahydropyridine, including its chemical identity, physical properties, spectral data, and formation pathways. It also addresses the current knowledge gaps, particularly in the areas of synthesis, stability, and toxicology, to guide future research endeavors.

Chemical Identity and Molecular Structure

6-Acetyl-2,3,4,5-tetrahydropyridine is a cyclic imine and a ketone. It exists in a tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine, where the position of the double bond within the tetrahydropyridine ring differs.[2]

Tautomeric Equilibrium of 6-Acetyl-2,3,4,5-tetrahydropyridine

Caption: Tautomeric equilibrium between the two isomers of 6-acetyl-tetrahydropyridine.

| Identifier | Value | Source |

| IUPAC Name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | [3] |

| CAS Number | 27300-27-2 | [4] |

| Molecular Formula | C₇H₁₁NO | [3] |

| Molecular Weight | 125.17 g/mol | [3] |

| Canonical SMILES | CC(=O)C1=NCCCC1 | [5] |

| InChI Key | GNZWXNKZMHJXNU-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-acetyl-2,3,4,5-tetrahydropyridine. It is important to note that some of these values are estimated and should be confirmed through experimental validation.

| Property | Value | Source |

| Boiling Point | 200-203 °C at 760 mmHg | [6] |

| Flash Point | 77.22 °C (171.00 °F) TCC | [7] |

| Solubility | Water: 1391 mg/L (estimated); Soluble in alcohol | [5] |

| logP (o/w) | 0.508 (estimated) | [5] |

| pKa (Strongest Basic) | 3.89 (predicted) | [5] |

| Vapor Pressure | 0.258 mmHg at 25 °C (estimated) | [7] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 6-acetyl-2,3,4,5-tetrahydropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H-NMR (in D₂O):

-

δ 3.79 ppm (t, 2H)

-

δ 2.45 ppm (s, 3H)

-

δ 2.37 ppm (t, 2H)

-

δ 1.81 ppm (m, 2H)

Predicted ¹³C-NMR (in D₂O):

-

δ 201.2 ppm (C=O)

-

δ 169.9 ppm (C=N)

-

δ 43.1 ppm (CH₂)

-

δ 29.8 ppm (CH₃)

-

δ 21.0 ppm (CH₂)

-

δ 18.2 ppm (CH₂)

Note: These are predicted values and should be used as a guide for experimental data interpretation. The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the identification of volatile and semi-volatile compounds like ATHP. The NIST Mass Spectrometry Data Center provides the following key mass-to-charge ratios (m/z) for the electron ionization (EI) mass spectrum of 6-acetyl-2,3,4,5-tetrahydropyridine.[6]

-

Major Fragments (m/z): 43, 125, 55[6]

A proposed fragmentation pathway is illustrated below. The molecular ion peak is observed at m/z 125. A prominent peak at m/z 43 is likely due to the acetyl cation [CH₃CO]⁺.

Proposed Mass Spectrometry Fragmentation of ATHP

Caption: A simplified representation of the proposed mass spectral fragmentation of 6-acetyl-2,3,4,5-tetrahydropyridine.

Infrared (IR) Spectroscopy

While a detailed experimental IR spectrum is not available in the literature reviewed, the following characteristic absorption bands can be predicted based on the functional groups present in the molecule:

-

C=O stretch (ketone): ~1715 cm⁻¹

-

C=N stretch (imine): ~1650 cm⁻¹

-

C-H stretch (sp³): ~2850-2960 cm⁻¹

-

C-H bend (CH₂ and CH₃): ~1375 cm⁻¹ and ~1450 cm⁻¹

Formation and Synthesis

Formation via the Maillard Reaction

The primary route for the formation of 6-acetyl-2,3,4,5-tetrahydropyridine in food systems is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between amino acids (particularly proline) and reducing sugars upon heating. The key precursors for ATHP formation are thought to be proline and a C₂ acetyl donor derived from the sugar fragmentation.

Simplified Maillard Reaction Pathway to ATHP

Caption: A simplified schematic of the Maillard reaction leading to the formation of 6-acetyl-2,3,4,5-tetrahydropyridine.

Chemical Synthesis

Stability, Degradation, and Impurities

There is a significant lack of published data regarding the stability of pure 6-acetyl-2,3,4,5-tetrahydropyridine under various conditions (e.g., temperature, light, pH). Understanding its degradation pathways and the identity of potential degradation products is crucial for its application in any commercial product, including pharmaceuticals. Similarly, information on common impurities resulting from its synthesis or formation in food is not well-documented.

Toxicology and Safety

A critical knowledge gap exists in the toxicological profile of 6-acetyl-2,3,4,5-tetrahydropyridine. No dedicated in vitro or in vivo toxicity studies for this specific compound were identified in the reviewed literature. While it is a naturally occurring component of many cooked foods, its safety at higher concentrations, which might be relevant in a pharmaceutical context, is unknown.

For context, some studies have investigated the cytotoxicity of other tetrahydropyridine derivatives, revealing a range of biological activities.[3] However, it is crucial to emphasize that these findings cannot be directly extrapolated to ATHP. A comprehensive toxicological evaluation, including assessments of cytotoxicity, genotoxicity, and in vivo toxicity, is essential before considering any application of this compound beyond its role as a flavor component in food.

Conclusion and Future Directions

6-Acetyl-2,3,4,5-tetrahydropyridine is a fascinating molecule with a well-established role in food chemistry. This guide has summarized its known physicochemical properties, providing a foundation for researchers and developers. However, it is clear that significant research is still required to fully characterize this compound.

Future research should prioritize the following areas:

-

Development of a robust and well-documented synthetic and purification protocol.

-

Comprehensive spectroscopic characterization with full assignment of experimental NMR and IR data.

-

Detailed investigation of its stability under various stress conditions to identify degradation products and pathways.

-

A thorough toxicological evaluation to establish its safety profile for potential applications beyond the food industry.

Addressing these knowledge gaps will not only enhance our fundamental understanding of this important flavor compound but also unlock its potential for broader scientific and commercial applications.

References

- Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).

-

The Good Scents Company. (n.d.). 2-acetyl-3,4,5,6-tetrahydropyridine. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 6-Acetyl-2,3,4,5-tetrahydropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Acetyl-2,3,4,5-tetrahydropyridine. Retrieved from [Link]

-

Human Metabolome Database. (2023, February 21). Showing metabocard for 6-Acetyl-1,2,3,4-tetrahydropyridine (HMDB0030345). Retrieved from [Link]

-

Scribd. (2018, April 23). 6-Acetyl-2,3,4,5-Tetrahydropyridine: Structure and Properties. Retrieved from [Link]

-

Milk The Funk Wiki. (n.d.). Tetrahydropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-1,4,5,6-tetrahydropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-ACETYL-1,2,3,4-TETRAHYDROPYRIDINE. Retrieved from [Link]

- Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571.

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

Unraveling the Dynamic Equilibrium: A Guide to the Tautomerism of 2-Acetyl-tetrahydropyridine Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-tetrahydropyridine and its isomers represent a class of compounds pivotal to both flavor chemistry and medicinal research. Their significance is deeply intertwined with their existence as a dynamic mixture of tautomers. This guide provides a comprehensive exploration of the tautomeric equilibrium governing these molecules, delving into the structural isomers, the underlying chemical principles, and the critical environmental factors that dictate the position of this equilibrium. We present a detailed examination of state-of-the-art analytical and computational methodologies, complete with field-proven protocols, to empower researchers to accurately characterize and quantify these tautomeric systems. This whitepaper is designed to serve as an essential resource for professionals in food science, materials science, and drug development, offering the foundational knowledge and practical insights required to harness or mitigate the effects of tautomerism in their respective fields.

Introduction: The Significance of a Shifting Identity

Tautomers are structural isomers that readily interconvert, existing in a dynamic equilibrium. This phenomenon is not a mere chemical curiosity but a critical factor that dictates the chemical, physical, and biological properties of a molecule. For ketones

The Pivotal Roles of Proline and Ornithine in the Formation of Key Aroma Compounds: A Technical Guide to 2-Acetyl-1-Pyrroline (2-AP) and 2-Acetyltetrahydropyridine (ATHP)

Abstract

This technical guide provides an in-depth exploration of the biosynthetic and thermally induced pathways leading to the formation of the critical aroma compounds 2-acetyl-1-pyrroline (2-AP) and 2-acetyltetrahydropyridine (ATHP). We will dissect the convergent roles of the amino acid precursors, proline and ornithine, in the generation of these potent flavor molecules. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who seek a comprehensive understanding of the underlying mechanisms and analytical methodologies for studying these compounds. We will delve into the enzymatic cascades in biological systems, such as fragrant rice, and the complex Maillard reactions that occur during thermal processing. Furthermore, this guide will provide detailed experimental protocols for the analysis and quantification of 2-AP and ATHP, including stable isotope labeling and advanced chromatographic techniques.

Introduction: The Significance of 2-AP and ATHP in Aroma Chemistry

2-Acetyl-1-pyrroline (2-AP) is a potent aroma compound renowned for its characteristic popcorn-like scent, which is a key contributor to the desirable fragrance of aromatic rice varieties, baked goods, and other processed foods.[1] Its structural analog, 2-acetyltetrahydropyridine (ATHP), also imparts a roasty, cracker-like aroma and is a significant flavor component in many thermally processed foods.[2] The formation of these N-heterocyclic compounds is a complex process that can occur through both enzymatic pathways in living organisms and as a result of the Maillard reaction during cooking.[1] Central to the formation of both 2-AP and ATHP are the amino acid precursors, proline and ornithine, which serve as the primary nitrogen source for the pyrroline and tetrahydropyridine rings, respectively.[3] A thorough understanding of the formation pathways of these compounds is crucial for controlling and optimizing the flavor profiles of food products and for identifying potential markers in biomedical research.

Biosynthesis of 2-Acetyl-1-Pyrroline: The Enzymatic Route

In biological systems, particularly in fragrant rice (Oryza sativa), the biosynthesis of 2-AP is a well-studied enzymatic process. Both proline and ornithine can serve as precursors, converging on the key intermediate, Δ¹-pyrroline-5-carboxylate (P5C), which is then further converted to 1-pyrroline.

The Proline-Derived Pathway

Proline is a direct precursor to 2-AP, with its pyrrolidine ring being incorporated into the final molecule. The initial step in this pathway is the oxidation of proline to P5C, a reaction catalyzed by the enzyme proline dehydrogenase (ProDH) .[4] Subsequently, P5C is in equilibrium with glutamate-γ-semialdehyde (GSA), which can be further metabolized.

The Ornithine-Derived Pathway

Ornithine, another key amino acid, can also be converted to P5C through the action of the enzyme ornithine aminotransferase (OAT) .[5] This provides an alternative route for the production of the essential P5C intermediate. From P5C, the pathway to 1-pyrroline and subsequently 2-AP is believed to involve a series of enzymatic steps that are still under active investigation.

Diagram: Biosynthetic Pathways to 1-Pyrroline

Caption: Convergent biosynthetic routes from proline and ornithine to the key intermediate 1-pyrroline.

The Maillard Reaction: Thermal Formation of 2-AP and ATHP

During the thermal processing of food, the Maillard reaction between reducing sugars and amino acids is a primary source of flavor and color development. Both proline and ornithine readily participate in this complex cascade of reactions to produce 2-AP and ATHP.

The key steps in the Maillard pathway leading to these compounds involve:

-

Strecker Degradation: Proline and ornithine undergo Strecker degradation in the presence of dicarbonyl compounds (formed from sugar degradation) to yield the key intermediate, 1-pyrroline .[6]

-

Formation of Acetylating Agents: Sugar fragmentation also produces key acetylating agents, such as methylglyoxal and 1-deoxyglucosone.[3]

-

Condensation and Cyclization: 1-pyrroline then reacts with these acetylating agents, leading to the formation of 2-AP. In a similar fashion, the six-membered ring of ATHP is formed from precursors derived from lysine or ornithine.[2]

The relative abundance of proline and ornithine, the type of reducing sugars present, and the reaction conditions (temperature, pH, and water activity) all significantly influence the final concentrations of 2-AP and ATHP.

Diagram: Maillard Reaction Pathway to 2-AP and ATHP

Caption: Simplified Maillard reaction scheme for 2-AP and ATHP formation.

Comparative Analysis: Proline vs. Ornithine as Precursors

While both proline and ornithine can lead to the formation of 2-AP and ATHP, their efficiency and the predominant product can vary depending on the system.

| Precursor | Pathway | Predominant Product(s) | Key Considerations |

| Proline | Biosynthesis & Maillard | 2-AP, ATHP | Direct precursor with its ring structure incorporated. Generally considered a more direct and efficient precursor for 2-AP in many systems.[3] |

| Ornithine | Biosynthesis & Maillard | 2-AP, ATHP | Requires conversion to P5C in biosynthesis. Can also contribute to ATHP formation. Its role may be more significant under specific physiological or reaction conditions.[3] |

Experimental Protocols for the Study of 2-AP and ATHP Formation

A robust understanding of 2-AP and ATHP formation requires precise and validated experimental methodologies. The following sections provide detailed protocols for key analytical techniques.

Stable Isotope Labeling for Pathway Elucidation

Stable isotope labeling is a powerful tool for tracing the metabolic fate of precursors into final products. This protocol outlines a general approach for using labeled proline or ornithine to study 2-AP formation.

Objective: To confirm the incorporation of proline or ornithine into the 2-AP molecule.

Materials:

-

¹⁵N-labeled L-proline or ¹⁵N-labeled L-ornithine

-

Biological system of interest (e.g., fragrant rice seedlings, bacterial culture)

-

Appropriate growth media or buffer

-

Internal standard (e.g., deuterated 2-AP)

-

Solvents for extraction (e.g., dichloromethane)

-

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Preparation of Labeled Precursor Solution: Prepare a stock solution of the ¹⁵N-labeled amino acid in a suitable solvent (e.g., sterile water or growth medium).

-

Incubation: Introduce the labeled precursor to the biological system. For example, add the labeled proline solution to the hydroponic medium of fragrant rice seedlings. Incubate under controlled conditions for a defined period to allow for uptake and metabolism.

-

Sample Collection and Homogenization: Harvest the biological material (e.g., rice shoots) and homogenize in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of a deuterated 2-AP internal standard to the homogenate for accurate quantification.

-

Extraction: Perform a solvent extraction (e.g., with dichloromethane) or a headspace SPME to isolate the volatile compounds.

-

GC-MS Analysis: Analyze the extracted volatiles by GC-MS. Monitor the mass-to-charge ratios (m/z) corresponding to unlabeled 2-AP, ¹⁵N-labeled 2-AP, and the deuterated internal standard.

-

Data Analysis: The detection of a significant peak at the m/z corresponding to ¹⁵N-labeled 2-AP confirms the incorporation of the labeled precursor. Quantify the amount of labeled and unlabeled 2-AP relative to the internal standard to determine the extent of incorporation.

Diagram: Stable Isotope Labeling Workflow

Caption: Workflow for stable isotope labeling to trace precursor incorporation into 2-AP.

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

HS-SPME followed by GC-MS is a widely used and sensitive method for the analysis of volatile compounds like 2-AP and ATHP in various matrices.[7]

Objective: To extract and quantify 2-AP and ATHP from a sample matrix.

Materials:

-

Sample (e.g., ground rice, baked bread)

-

20 mL headspace vials with magnetic screw caps and septa

-

SPME fiber (e.g., 75 µm DVB/CAR/PDMS)

-

SPME autosampler and holder

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh a precise amount of the homogenized sample (e.g., 1 g of ground rice) into a 20 mL headspace vial.[8]

-

Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine or deuterated 2-AP).[8]

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap.

-

Incubation and Extraction: Place the vial in the SPME autosampler. Incubate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.[7] Then, expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[8]

-

Desorption and GC-MS Analysis: The SPME fiber is then automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[8]

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX) and a temperature program to separate the volatile compounds.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. Monitor characteristic ions for 2-AP (e.g., m/z 111, 83, 68) and ATHP (e.g., m/z 111, 96, 68).

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the amounts of 2-AP and ATHP in the sample.

Enzyme Activity Assays

To investigate the biosynthetic pathways, it is essential to measure the activity of key enzymes like proline dehydrogenase and ornithine aminotransferase.

Principle: This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of proline by ProDH.[4]

Procedure:

-

Enzyme Extraction: Extract total protein from the plant tissue of interest using a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), the substrate L-proline, and the electron acceptor DCPIP.

-

Initiate Reaction: Start the reaction by adding the enzyme extract to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP, using a spectrophotometer.

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

Principle: This assay measures the formation of the product, P5C, which reacts with ninhydrin to produce a colored compound that can be quantified spectrophotometrically.[9]

Procedure:

-

Enzyme Extraction: Extract the enzyme from the tissue sample.

-

Reaction: Incubate the enzyme extract with L-ornithine and α-ketoglutarate.

-

Stop Reaction and Color Development: Stop the reaction with an acid (e.g., perchloric acid) and then add ninhydrin reagent. Heat the mixture to develop the color.[9]

-

Spectrophotometric Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 510 nm).[9]

-

Quantification: Use a standard curve of known P5C concentrations to determine the amount of product formed and calculate the enzyme activity.

Conclusion

The formation of the potent aroma compounds 2-acetyl-1-pyrroline and 2-acetyltetrahydropyridine is a fascinating and complex interplay of biosynthetic and chemical pathways, with proline and ornithine at their core. A comprehensive understanding of these mechanisms is paramount for controlling and enhancing the desirable flavors in our food supply. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the intricacies of these pathways and to develop innovative strategies for flavor modulation. As our analytical capabilities continue to advance, so too will our ability to precisely manipulate the formation of these key aroma compounds, leading to new frontiers in food science and technology.

References

- Buttery, R. G., Ling, L. C., & Juliano, B. O. (1982). 2-Acetyl-1-pyrroline: an important aroma component of cooked rice. Chemistry and Industry, (23), 958-959.

-

Wei, X. (2017). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking (Doctoral dissertation, University of Reading). [Link]

-

Nadaf, A. B., Kant, R., & Zanan, R. L. (2013). 2-acetyl-1-pyrroline, a key aroma component of fragrant rice (Oryza sativa L.): progress and prospects. Electronic Journal of Biotechnology, 16(3), 8-8. [Link]

-

Yoshihashi, T., Huong, N. T. T., & Inatomi, H. (2002). Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety. Journal of agricultural and food chemistry, 50(7), 2001-2004. [Link]

-

La-ong-sri, T., Laohakunjit, N., & Kerdchoechuen, O. (2009). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology, 57(11), 4257–4265. [Link]

- Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution analysis. Journal of agricultural and food chemistry, 43(8), 2187-2194.

- Costello, P. J., & Henschke, P. A. (2002). Mousy off-flavor of wine: precursors and biosynthesis of the causative N-heterocycles 2-ethyltetrahydropyridine, 2-acetyltetrahydropyridine, and 2-acetyl-1-pyrroline by Lactobacillus hilgardii DSM 20176. Journal of agricultural and food chemistry, 50(24), 7079-7087.

-

Maraval, I., Sen, K., Agrebi, A., Menut, C., Morere, A., & Boulanger, R. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Journal of chromatography A, 1217(35), 5555-5561. [Link]

-

Grimm, C. C., Bergman, C., Delgado, J. T., & Bryant, R. (2001). Screening for 2-acetyl-1-pyrroline in the headspace of rice using SPME/GC-MS. Journal of Agricultural and Food Chemistry, 49(1), 245-249. [Link]

- Tanchotikul, U., & Hsieh, T. C. Y. (1991). An improved method for quantification of 2-acetyl-1-pyrroline, a “popcorn”-like aroma, in aromatic rice by high-resolution gas chromatography/mass spectrometry/selected ion monitoring. Journal of Agricultural and Food Chemistry, 39(5), 944-947.

- De Kimpe, N., & Stevens, C. (1993). A convenient synthesis of 2-acetyl-1-pyrroline, the principal bread flavor component. Journal of Organic Chemistry, 58(10), 2904-2906.

-

Kim, H. R., Rho, H. W., Park, J. W., Park, B. H., Kim, J. S., & Lee, M. W. (1994). Assay of ornithine aminotransferase with ninhydrin. Analytical biochemistry, 223(2), 205-207. [Link]

-

Pour Nikfardjam, M. S., & Kunz, M. (2013). Investigations into the formation of 2-acetylpyridine and the mousy off-flavor in wine. Mitteilungen Klosterneuburg, 63(3), 187-198. [Link]

-

Forlani, G., Trovato, M., Funck, D., & Signorelli, S. (2021). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Plants, 10(1), 77. [Link]

-

Teng, B., Zeng, R., Wang, Y., Liu, Z., & Zhang, Y. (2018). A review of N-heterocycles: mousy off-flavor in sour beer. Journal of agricultural and food chemistry, 66(16), 4036-4043. [Link]

- Parker, J. K., Elmore, J. S., & Methven, L. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Food chemistry, 232, 466-474.

- Fariello, R. G., Golden, G. T., & Pisa, M. (1987). A sensitive assay for ornithine amino transferase in rat brain mitochondria by ninhydrin method. Neurochemical research, 12(10), 917-920.

-

Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]

- Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

- Hofmann, T., & Schieberle, P. (1998). Mechanistic Studies on the Formation of the Cracker-like Aroma Compounds 2-Acetyltetrahydropyridine and 2-Acetyl-1-pyrroline by Maillard-type Reactions. In Flavor Precursors (pp. 182-193). American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydropyridine - Milk The Funk Wiki [milkthefunk.com]

- 3. researchgate.net [researchgate.net]

- 4. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Sensory threshold and flavor profile of 2-Acetyl-3,4,5,6-tetrahydropyridine

An In-Depth Technical Guide to the Sensory and Analytical Chemistry of 2-Acetyl-3,4,5,6-tetrahydropyridine

Foreword

2-Acetyl-3,4,5,6-tetrahydropyridine (ATHP) occupies a fascinating and dichotomous position in the world of flavor chemistry. In thermally processed foods like bread and popcorn, it is a celebrated contributor to their desirable, roasty aroma profile.[1] Conversely, in fermented beverages such as wine and sour beer, its presence is considered a significant spoilage marker, imparting a highly undesirable "mousy" off-flavor.[2][3] This duality makes a thorough understanding of its sensory characteristics and analytical quantification essential for quality control, product development, and research across multiple industries. This guide, intended for researchers and analytical scientists, provides a deep dive into the sensory threshold, complex flavor profile, formation pathways, and state-of-the-art analytical methodologies for ATHP.

Chemical Identity and Properties

2-Acetyl-3,4,5,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound. A critical aspect of its chemistry is its existence in equilibrium with its tautomer, 2-acetyl-1,4,5,6-tetrahydropyridine.[1][2] This tautomerism is crucial in understanding its chemical behavior and in the development of analytical methods. For the purpose of this guide, the abbreviation ATHP will be used to refer to this compound, acknowledging the presence of its tautomeric forms.

| Property | Value | Source |

| IUPAC Name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | [1] |

| CAS Number | 27300-27-2 | [4] |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molar Mass | 125.171 g·mol⁻¹ | [1] |

| Boiling Point | 200.00 to 203.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 77.22 °C (171.00 °F) | [4] |

| Solubility | Soluble in alcohol; Water solubility est. 1391 mg/L @ 25°C | [4] |

Formation Pathways: A Tale of Two Origins

The presence of ATHP in a product is intrinsically linked to its formation pathway, which dictates whether it is a desired flavorant or a contaminant. The two primary routes are the Maillard reaction and microbial metabolism.

Maillard Reaction in Thermally Processed Foods

In baked goods, tortillas, and popcorn, ATHP is formed during heating as a product of the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars.[1][5] Specifically, it arises from the interaction of proline or ornithine precursors with sugar degradation products.[6] This pathway is responsible for the compound's characteristic "roasty," "caramellic," and "bready" notes.[4]

Microbial Metabolism in Fermented Beverages

In wine and sour beer, ATHP is a metabolic byproduct of certain spoilage microorganisms, including specific strains of Brettanomyces yeast and heterofermentative lactic acid bacteria (LAB).[3][7] Its formation in these products is a clear indicator of microbial contamination and results in the potent "mousy" off-flavor, a significant quality defect.[8]

Sensory Profile and Threshold

The sensory perception of ATHP is highly complex and context-dependent, most notably influenced by the pH of the matrix.

Flavor Profile

The flavor descriptors for ATHP vary significantly based on its origin and the medium in which it is perceived:

-

Positive Attributes (in Foods): Roasted, caramellic, bready, popcorn, corn tortilla chips.[1][3][4]

-

Negative Attributes (in Beverages): Mousy, mouse urine, cereal, Cheerios®, cracker-biscuit.[3]

A critical factor governing its perception is pH. In low-pH environments like sour beer and wine, ATHP is largely non-volatile and thus cannot be detected by smell.[3] The "mousy" character is perceived as a flavor and, more significantly, as a lingering aftertaste. This occurs when the beverage is consumed and the pH in the mouth rises, converting the compound to its more volatile, odor-active form.[3] This explains why the defect is often not noticed until after swallowing.

Sensory Threshold

The sensory threshold is the minimum concentration at which a substance can be detected. For ATHP, this value is exceptionally low, making it a potent flavor compound. It is crucial to distinguish between the detection threshold (the concentration at which a stimulus is detectable) and the recognition threshold (the concentration at which the specific character of the stimulus is recognizable).

| Matrix | Threshold Type | Concentration |

| Water | Recognition | 1.6 µg/L (1.6 ppb) |

Table data sourced from V. M. Hernandez-Orte et al. (2024)

This extremely low threshold in water highlights why even trace amounts of ATHP produced by spoilage microbes can have a devastating impact on the sensory quality of a beverage. The limit of quantitation (LOQ) for modern analytical methods is often designed to be below this sensory threshold to provide an effective early warning system for producers.[2]

Analytical Methodologies for Quantification

Accurate and sensitive quantification of ATHP is paramount for quality control. Due to its low concentration and complex matrices, advanced chromatographic techniques are required. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a preferred method.

Sample Preparation: The QuEChERS Method for Beer

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach to sample cleanup that has been successfully adapted for extracting ATHP from complex matrices like sour beer.[8] The causality behind this choice is its efficiency in removing interfering compounds while ensuring high recovery of the target analyte.

Step-by-Step Protocol (Adapted from Hernandez-Orte et al., 2024): [8]

-

Sample Collection: Collect a 10 mL aliquot of the degassed beer sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., isotopically labeled ATHP) to correct for matrix effects and variations in recovery.

-

pH Adjustment: Basify the sample to a pH of 9-10.5. This step is critical as it facilitates the extraction by converting the ATHP imine to its more volatile enamine tautomer.

-

Solvent Extraction: Add 10 mL of acetonitrile, which has an intermediate polarity suitable for extracting ATHP.

-

Salting-Out: Add QuEChERS salts (e.g., a mixture of magnesium sulfate and sodium chloride). This induces phase separation between the aqueous beer matrix and the organic acetonitrile layer, driving the ATHP into the organic phase.

-

Centrifugation: Shake vigorously and centrifuge to achieve clean phase separation.

-

Analysis: The upper acetonitrile layer, containing the extracted ATHP, can be directly analyzed by LC-MS/MS.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry offers exceptional sensitivity and selectivity for quantifying ATHP.

-

Chromatography: A reversed-phase HPLC column separates ATHP from other matrix components.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.[2] ESI is often preferred in analytical labs due to its broader applicability.[8]

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of ATHP, fragmenting it, and monitoring for a specific product ion. This two-stage filtering process provides high specificity and minimizes interference, allowing for reliable quantification even at levels below the sensory threshold.[2] A typical limit of quantitation (LOQ) in wine has been reported as low as 0.23 µg/L.[2]

Conclusion and Future Outlook

2-Acetyl-3,4,5,6-tetrahydropyridine is a potent, dual-natured flavor compound whose impact is determined by its origin. Understanding its sensory thresholds and complex, pH-dependent flavor profile is essential for quality assurance in the food and beverage industries. The development of robust analytical methods, such as the QuEChERS-LC-MS/MS protocol, provides the necessary tools for its precise quantification at sub-sensory threshold levels.[2][8] This enables producers of fermented beverages to monitor for and mitigate the risk of "mousy" spoilage, while allowing food scientists to optimize the desirable "roasty" notes in thermally processed products. Future research will likely focus on developing even faster, higher-throughput analytical methods and exploring the specific microbial genetics and enzymatic pathways that lead to its formation, offering new strategies for control and prevention.

References

-

Büchi, G., & Wüest, H. (1971). Synthesis of 2-acetyl-1,4,5,6-tetrahydropyridine, a constituent of bread aroma. The Journal of Organic Chemistry. Available at: [Link]

-

Hernandez-Orte, V. M., et al. (2024). Analysis of Mousy Off-flavor Compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in Sour Beer. ResearchGate. Available at: [Link]

-

Hernandez-Orte, V. M., et al. (2024). Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-3,4,5,6-tetrahydropyridine. Available at: [Link]

-

Hayasaka, Y. (2019). Quantitative Analysis of Mousy Off-Flavour Compound 2-acetyl Tetrahydropyridine in Wine Using Liquid Chromatography Tandem Mass Spectrometry Interfaced With Atmospheric Chemical Ionisation. PubMed. Available at: [Link]

-

Milk The Funk Wiki. (n.d.). Tetrahydropyridine. Available at: [Link]

-

Wikipedia. (n.d.). 6-Acetyl-2,3,4,5-tetrahydropyridine. Available at: [Link]

-

Sonnleitner, S., et al. (2021). Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

De Kimpe, N., & Adams, A. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews. Available at: [Link]

-

De Kimpe, N., & Keppens, M. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. ResearchGate. Available at: [Link]

-

Roberts, D. D., & Acree, T. E. (1993). Gas Chromatography—Olfactometry of Glucose—Proline Maillard Reaction Products. ACS Symposium Series. Available at: [Link]

-

ResearchGate. (2023). Use of Pyridine and Pyrimidine Derivatives as New Wheat Growth Regulators. Available at: [Link]

-

Hayasaka, Y. (2019). Quantitative analysis of mousy off-flavour compound 2-acetyl tetrahydropyridine in wine using liquid chromatography tandem mass spectrometry interfaced with atmospheric chemical ionisation. ResearchGate. Available at: [Link]

-

CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Available at: [Link]

-

Top Crop. (2023). Sensory Thresholds: Beyond the Numbers. Available at: [Link]

-

UC Davis Foundation & Corporate Engagement. (2024). What is The Mousy Taste in Sour Beer?. Available at: [Link]

-

Wei, X., et al. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. PubMed. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Acetyl-3,4,5,6-tetrahydropyridine (CAS 27300-27-2). Available at: [Link]

-

Asiri, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). 2- Acetyl-1-pyrroline originated from Maillard reaction is the key odorant of cooked Lipu taro. Available at: [Link]

-

Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Sensory Detection and Analysis in Food Industry. Available at: [Link]

-

Wikipedia. (n.d.). Maillard reaction. Available at: [Link]

Sources

- 1. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 2. Quantitative analysis of mousy off-flavour compound 2-acetyl tetrahydropyridine in wine using liquid chromatography tandem mass spectrometry interfaced with atmospheric chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydropyridine - Milk The Funk Wiki [milkthefunk.com]

- 4. 2-acetyl-3,4,5,6-tetrahydropyridine, 27300-27-2 [thegoodscentscompany.com]

- 5. Maillard reaction - Wikipedia [en.wikipedia.org]

- 6. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fce.ucdavis.edu [fce.ucdavis.edu]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Flavor: A Technical Guide to the Discovery and Identification of Key Bread Aroma Compounds

This in-depth technical guide provides researchers, scientists, and professionals in food science and drug development with a comprehensive understanding of the intricate chemistry behind bread aroma. We will explore the key chemical reactions, analytical methodologies, and sensory evaluation techniques essential for the discovery and identification of the volatile compounds that constitute the characteristic aroma of bread. This guide is designed to be a practical resource, offering not only theoretical knowledge but also actionable protocols and field-proven insights.

The Genesis of Bread Aroma: A Trifecta of Chemical Transformations

The captivating aroma of freshly baked bread is not the result of a single process, but rather a complex interplay of three major chemical transformations: the Maillard reaction, yeast fermentation, and lipid oxidation. Each of these processes contributes a unique set of volatile organic compounds (VOCs) that, in concert, create the final sensory profile. More than 540 volatile compounds have been identified in bread, though only a fraction of these are considered key odorants.[1][2]

The Maillard Reaction: The Architect of the Crust's Alluring Aroma

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids at elevated temperatures, is the primary driver of aroma development in the bread crust.[3][4] This complex cascade of reactions produces a myriad of heterocyclic compounds, such as pyrazines, pyrrolines, and furans, which are responsible for the desirable roasted, nutty, and caramel-like notes.[5] The reaction is most pronounced in the high-heat, low-moisture environment of the crust.

One of the most significant aroma compounds produced via the Maillard reaction is 2-acetyl-1-pyrroline (2-AP) , which imparts a characteristic cracker-like, roasted aroma and is considered a key odorant in the crust of wheat bread.[1][6] Other important Maillard-derived compounds include 2-acetyltetrahydropyridine (similar roasted aroma) and various alkylpyrazines (nutty, roasted notes).[6]

Below is a simplified representation of the Maillard reaction pathway leading to the formation of key bread aroma compounds.

Yeast Fermentation: The Heart of the Crumb's Character

The metabolic activity of yeast (Saccharomyces cerevisiae) and, in the case of sourdough, lactic acid bacteria, is fundamental to the development of the bread crumb's aroma profile.[7] During fermentation, these microorganisms metabolize sugars in the dough to produce ethanol and carbon dioxide, along with a diverse array of secondary metabolites that act as aroma precursors or are themselves aroma-active.[8]

Key fermentation-derived aroma compounds include:

-

Alcohols: Such as 2-phenylethanol (floral, rose-like) and 3-methyl-1-butanol (malty, alcoholic).[9]

-

Esters: Formed from the reaction of alcohols and acids, contributing fruity and solvent-like notes.

-

Aldehydes and Ketones: Including 3-methylbutanal (malty) and 2,3-butanedione (buttery).[1]

The following diagram illustrates the primary metabolic pathways of Saccharomyces cerevisiae leading to the formation of key flavor compounds.

Lipid Oxidation: A Contributor of Both Fresh and Stale Notes

Lipid oxidation, the degradation of polyunsaturated fatty acids, can occur both enzymatically (via lipoxygenase) and non-enzymatically during dough mixing and baking.[10][11] This process generates a range of volatile aldehydes and ketones, which can contribute both desirable and undesirable aromas. For instance, compounds like (E)-2-nonenal can impart a green, fatty note that is characteristic of fresh bread crumb, while excessive lipid oxidation can lead to the formation of compounds associated with rancidity and stale off-flavors.[12][13]

Analytical Workflow for Bread Aroma Profiling

A robust and systematic analytical workflow is crucial for the accurate identification and quantification of key bread aroma compounds. This workflow typically involves three main stages: volatile compound extraction, instrumental analysis, and sensory evaluation.

Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and concentration of volatile compounds from food matrices.[14][15] The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad range of analyte compatibility.[15]

Detailed Protocol for HS-SPME Analysis of Bread Volatiles:

-

Sample Preparation:

-

Separate the bread crumb and crust.

-

Freeze the samples in liquid nitrogen and grind to a fine powder using a cryogenic mill. This increases the surface area for extraction and preserves volatile compounds.

-

Accurately weigh a specific amount of the powdered sample (e.g., 0.75 g) into a headspace vial (e.g., 20 mL).[14]

-

-

Extraction:

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[14]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 51 minutes).[14]

-

-

Desorption:

-

Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (GC).

-

Desorb the trapped analytes onto the GC column at a high temperature (e.g., 250°C) for a specific duration (e.g., 5 minutes).

-

Instrumental Analysis: GC-MS and GC-O

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile compounds.[16] The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a "fingerprint" for identification by comparison to spectral libraries.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation power of GC with human sensory perception.[17] As compounds elute from the GC column, they are split between a mass spectrometer and a sniffing port, where a trained panelist can assess the odor and intensity of each compound. This allows for the identification of aroma-active compounds, even those present at concentrations below the detection limit of the MS.

Typical GC-MS/O Parameters for Bread Aroma Analysis:

| Parameter | Typical Setting | Rationale |

| GC Column | DB-WAX or HP-INNOWax (polar) | Good separation of polar compounds common in bread aroma (alcohols, aldehydes, ketones). |

| Injector Temp. | 250 °C | Ensures rapid and complete desorption of analytes from the SPME fiber. |

| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min | Provides good separation of a wide range of volatile compounds with different boiling points. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas that provides good chromatographic resolution. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Mass Range | m/z 35-350 | Covers the mass range of most common bread aroma compounds. |

| GC-O Sniffing Port Temp. | 250 °C | Prevents condensation of analytes before they reach the nose. |

Sensory Evaluation: Descriptive Analysis

Sensory analysis, particularly descriptive analysis performed by a trained panel, is essential to correlate instrumental data with human perception of bread aroma.[18][19] A trained panel can identify and quantify specific aroma attributes, providing a detailed sensory profile of the bread. A comprehensive protocol for sensory evaluation of bread has been developed, outlining 46 attributes covering visual, olfactory, flavor, and textural characteristics of both crumb and crust.[18]

Protocol for Descriptive Sensory Analysis of Bread Aroma:

-

Panelist Training:

-

Select panelists based on their sensory acuity and ability to describe odors.

-

Train the panel using reference standards for key bread aroma attributes (e.g., malty, roasted, yeasty, sour).[20]

-

-

Sample Presentation:

-

Present bread samples (both crumb and crust) in coded, covered containers to minimize visual bias.

-

Allow samples to equilibrate to room temperature before evaluation.

-

-

Evaluation Procedure:

-

Panelists first evaluate the orthonasal aroma by sniffing the sample.

-

They then evaluate the retronasal aroma by chewing a small piece of the bread.

-

Panelists rate the intensity of each predefined aroma attribute on a linear scale.

-

-

Data Analysis:

-

Analyze the data using statistical methods (e.g., ANOVA, PCA) to identify significant differences in aroma profiles between samples.

-

Data Integration and Identification of Key Aroma Compounds

The ultimate goal of this workflow is to identify the "key" aroma compounds that are most impactful to the overall sensory experience. This is achieved by integrating the quantitative data from GC-MS with the sensory data from GC-O and descriptive analysis.

Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a calculated value that helps to determine the sensory importance of a volatile compound.[21][22][23] It is the ratio of a compound's concentration in the food to its odor threshold (the lowest concentration at which it can be detected by the human nose). A compound with an OAV greater than 1 is considered to be a potential contributor to the overall aroma.[24]

OAV = Concentration of Compound / Odor Threshold of Compound

Key Bread Aroma Compounds

By combining high OAVs with positive identification in GC-O and correlation with descriptive sensory attributes, researchers can confidently identify the key aroma compounds in a given bread sample.

Table 1: Key Aroma Compounds in Wheat Bread Crust and Crumb

| Compound | Typical Location | Aroma Descriptor | Chemical Class | Primary Origin |

| 2-Acetyl-1-pyrroline | Crust | Roasted, cracker-like, popcorn-like | Pyrroline | Maillard Reaction |

| (E)-2-Nonenal | Crust & Crumb | Green, fatty, tallow-like | Aldehyde | Lipid Oxidation |

| 3-Methylbutanal | Crust & Crumb | Malty, chocolate-like | Aldehyde | Maillard/Fermentation |

| 2,3-Butanedione | Crust & Crumb | Buttery, creamy | Ketone | Fermentation |

| Methional | Crust & Crumb | Boiled potato, savory | Aldehyde | Maillard Reaction |

| (E,Z)-2,6-Nonadienal | Crumb | Cucumber-like, green | Aldehyde | Lipid Oxidation |

| (E,E)-2,4-Decadienal | Crumb | Fatty, deep-fried | Aldehyde | Lipid Oxidation |

| 1-Octen-3-ol | Crumb | Mushroom, earthy | Alcohol | Lipid Oxidation |

| 2-Phenylethanol | Crumb | Floral, rose, honey | Alcohol | Fermentation |

Source: Adapted from Cho, I. H., & Peterson, D. G. (2010). Chemistry of bread aroma: A review. Food Science and Biotechnology, 19(3), 575-582.[1]

Conclusion and Future Perspectives

The discovery and identification of key bread aroma compounds is a multifaceted endeavor that requires a deep understanding of the underlying chemistry and the application of sophisticated analytical and sensory techniques. By systematically applying the workflows and protocols outlined in this guide, researchers can gain valuable insights into the complex world of bread flavor.

Future research in this area will likely focus on the influence of novel ingredients and processing techniques on aroma formation, the development of rapid and high-throughput analytical methods, and a deeper understanding of the genetic and metabolic factors in yeast and lactic acid bacteria that control the production of desirable aroma compounds. This knowledge will be instrumental in the development of new bread products with enhanced and tailored flavor profiles to meet evolving consumer preferences.

References

- Belz, M. C., Mairinger, R., Zannini, E., & Arendt, E. K. (2012). A procedure for sensory evaluation of bread: Protocol developed by a trained panel. Journal of Sensory Studies, 27(4), 269-277.

- Pico, J., Bernal, J., & Gómez, M. (2015). Optimization and validation of a HS-SPME/GC–MS method for the analysis of gluten-free bread volatile flavor compounds. Food Chemistry, 173, 501-509.

- Czerny, M., & Schieberle, P. (2001). Characterisation of volatile compounds of lupin protein isolate‐enriched wheat flour bread. Journal of the Science of Food and Agriculture, 81(13), 1217-1224.

- Ktenioudaki, A., & Gallagher, E. (2012). Recent developments on GC/MS analysis of aroma compounds of baked cereal products. Talanta, 99, 1-14.

- Li, X., Zhao, H., Sun, B., & Chen, H. (2017). GC–MS, GC-O and OVA analyses of key aroma compounds in Jiaozi Steamed Bread. Food Chemistry, 221, 1032-1038.

- Pellacani, S., Cocchi, M., Durante, C., & Strani, L. (2023). Exploring the Effect of Different Storage Conditions on the Aroma Profile of Bread by Using Arrow-SPME GC-MS and Chemometrics. Molecules, 28(8), 3587.

- Pico, J., Bernal, J. L., & Gómez, M. (2016). Analytical methods for volatile compounds in wheat bread: A review.

- Pellacani, S., Cocchi, M., Durante, C., & Strani, L. (2023). Identified headspace volatile compounds in the bread samples with their... | Download Scientific Diagram.

- Pico, J., Martínez-Monzó, J., & de la Guardia, M. (2017). Wheat bread aroma compounds in crumb and crust: A review.

- Cho, I. H., & Peterson, D. G. (2010). Chemistry of bread aroma: A review. Food Science and Biotechnology, 19(3), 575-582.

- Compound Interest. (2016, January 20). Aroma Chemistry – The Smell of Freshly-Baked Bread.

- Pico, J., Bernal, J. L., & Gómez, M. (2016).

- Parapouli, M., Vasileiadis, A., Afendra, A. S., & Hatziloukas, E. (2020).

- Lasekan, O., & Hussein, F. (2018). Concentration, odor thresholds, and odor activity values (OAVs) of aroma-active constituents (FD ≥ 16) in fry breads.

- Tamanna, N., & Mahmood, N. (2015).

- Cho, I. H., & Peterson, D. G. (2010). Chemistry of Bread Aroma: A Review.

- Lasekan, O., & Ng, S. S. (2020). Characterization of the Key Aroma Constituents in Fry Breads by Means of the Sensomics Concept. PMC.

- Lasekan, O., & See, E. T. (2025).

- BAKERpedia. (n.d.). Maillard Reaction.

- Schieberle, P., & Grosch, W. (1987). Quantitative analysis of aroma compounds in wheat and rye bread crusts using a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 35(2), 252-257.

- Blau, R. M. (n.d.). Scientists Publish New Study Analyzing How Bread Aromas And Tastes Interact To Produce Flavor. Global Law Experts.

- Liu, J., et al. (2018). Characterization of the key aroma compounds in white bread by aroma extract dilution analysis, quantitation, and sensory evaluation experiments. Journal of Food Science, 83(10), 2536-2545.

- Styger, G., Prior, B., & Bauer, F. F. (2011). Review of Aroma Formation through Metabolic Pathways of Saccharomyces cerevisiae in Beverage Fermentations. American Journal of Enology and Viticulture, 62(4), 475-480.

- Kirchberger, R., et al. (2019). Quantitative Analyses of Key Odorants and Their Precursors Reveal Differences in the Aroma of Gluten-Free Rice Bread and Wheat Bread. Journal of Agricultural and Food Chemistry, 67(38), 10637-10647.

- BÄCK W. (n.d.). Assessment protocol “Bread”®.

- Pétel, A., et al. (2017).

- Parapouli, M., Vasileiadis, A., Afendra, A. S., & Hatziloukas, E. (2018). Evaluation of the effect of Saccharomyces cerevisiae on fermentation characteristics and volatile compounds of sourdough.

- Lasekan, O., & Yap, C. A. (2011). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry and Gas Chromatography-Olfactometry Analysis of Volatile Compounds in Pineapple Breads. PubMed Central.

- Wu, Y., et al. (2023).

- de Pinho, M. C., & de Lima, A. C. (2014). Sensory profile and evaluation of the degree of acceptability of bread produced. Semantic Scholar.

- Toyosaki, T. (2019). Relationship between the Maillard Reaction and Lipid Peroxidation in Adding Various Fatty Acids on Bread Baking. Advance Journal of Food Science and Technology, 16(1), 1-7.

- Odournet. (2019, November 5).

- Pico, J. (2018). Analysis of volatile compounds in bread and related products. Improvement of gluten-free breads aroma. UVaDOC Principal.

- Gellynck, X., et al. (2011).

- FoodWrite. (2017, August 4). The Use of Odor Activity Values (OAV).

- Wittwer, A., & Howell, K. (2022). Metabolic pathways of fermenting bread yeasts. These are well...

- Chainbaker. (2022, March 6).

- Wikipedia. (n.d.). Odour activity value.

- Campden BRI. (2024, November 7). The Maillard reaction: the science behind flavour and colour in foods and beverages.

- Pico, J., et al. (2024). Quantitative Assessment of Volatile Profile and Sensory Perception of Artisan Bread Made in the City of Valencia. MDPI.

- Pielech-Przybylska, K., et al. (2023).

- Hansen, Å. S., & Schieberle, P. (2005). Chemical changes in wheat pan bread during storage and how it affects the sensory perception of aroma, flavour, and taste.

- Cho, I. H., & Peterson, D. G. (2010). Chemistry of bread aroma: A review. Semantic Scholar.